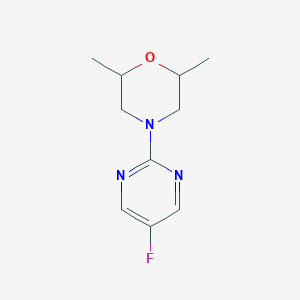

4-(5-Fluoropyrimidin-2-yl)-2,6-dimethylmorpholine

Description

4-(5-Fluoropyrimidin-2-yl)-2,6-dimethylmorpholine is a morpholine derivative featuring a pyrimidine ring substituted with a fluorine atom at the 5-position and methyl groups at the 2- and 6-positions of the morpholine ring. This compound’s structural complexity and fluorine substitution make it relevant in medicinal chemistry and agrochemical research, where fluorinated compounds often exhibit enhanced bioavailability and metabolic stability.

Properties

IUPAC Name |

4-(5-fluoropyrimidin-2-yl)-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOAJJLCCZJFRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoropyrimidin-2-yl)-2,6-dimethylmorpholine typically involves the reaction of 5-fluoropyrimidine derivatives with morpholine under specific conditions. One common method includes the use of 2-chloro-5-fluoropyrimidine as a starting material, which reacts with morpholine in the presence of a base such as potassium carbonate (K₂CO₃) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow biocatalysis, which enhances yield, productivity, and sustainability. This method utilizes enzymes to catalyze the reaction, ensuring a more efficient and environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoropyrimidin-2-yl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate (K₂CO₃) for substitution reactions and various oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-(5-Fluoropyrimidin-2-yl)-2,6-dimethylmorpholine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-(5-Fluoropyrimidin-2-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can bind to enzymes or receptors, modulating their activity and leading to various biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

a. 4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)

- Structure : Differs by having two chlorine atoms at the 4- and 6-positions of the pyrimidine ring instead of a single fluorine at the 5-position.

- Applications : Widely used in pharmaceuticals and agrochemicals for its reactivity in cross-coupling reactions .

| Property | 4-(5-Fluoropyrimidin-2-yl)-2,6-dimethylmorpholine | 4-(4,6-Dichloropyrimidin-2-yl)morpholine |

|---|---|---|

| Pyrimidine Substitution | 5-Fluoro | 4,6-Dichloro |

| Molecular Weight | ~287.33 g/mol (estimated) | 264.12 g/mol (calculated) |

| Key Applications | Drug intermediates, agrochemical research | Agrochemical synthesis, catalysis |

b. 4-[5-(4-Fluorophenyl)pyrimidin-2-yl]-2,6-dimethylmorpholine

- Structure : Features a 4-fluorophenyl group attached to the pyrimidine ring’s 5-position, adding aromatic bulk.

- Key Difference : The fluorophenyl group introduces hydrophobicity, which may enhance membrane permeability but reduce solubility compared to the simpler 5-fluoro analog.

Morpholine Ring Modifications

a. (2R,6S)-4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine

- Structure : Contains a bulky tert-butylphenylpropyl chain on the morpholine nitrogen.

- Mechanism : Inhibits fungal Δ14 reductases, making it a potent fungicide .

- Key Difference : The bulky substituent enhances target specificity but limits applications in drug delivery due to poor solubility.

b. Amorolfine (4-(3-(4-(1,1-Dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethylmorpholine)

- Structure : Includes a dimethylpropylphenyl group on the morpholine nitrogen.

- Applications : Clinically used as an antifungal agent targeting ergosterol synthesis .

- Key Difference : The lipophilic side chain improves topical absorption, contrasting with the fluoropyrimidine analog’s likely systemic applications.

Functional Group Replacements

4-(4,5-Dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide

- Structure : Replaces the pyrimidine ring with an imidazoline group.

- Applications : Serves as a catalyst in organic synthesis and intermediate in drug development .

- Key Difference : The imidazoline group introduces basicity, enabling acid-base catalysis, unlike the neutral fluoropyrimidine derivative.

Research Findings and Trends

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability in drug candidates compared to chlorine .

- Morpholine Substituents : Bulky groups (e.g., tert-butylphenyl) enhance agrochemical efficacy but reduce pharmaceutical applicability due to pharmacokinetic challenges .

Biological Activity

4-(5-Fluoropyrimidin-2-yl)-2,6-dimethylmorpholine is a compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the fluoropyrimidine moiety allows for interactions with various biological targets, potentially influencing enzymatic and receptor activities.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Molecular Formula: C10H14FN3O

- Molecular Weight: 201.24 g/mol

- CAS Number: 2034461-20-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluoropyrimidine component can bind to these targets, modulating their activity and influencing cellular processes such as signal transduction and gene expression.

Interaction with Enzymes

Research indicates that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to affect nucleotide metabolism, potentially through the release of active metabolites that interfere with DNA synthesis.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly its effects on cancer cell lines.

Case Studies and Research Findings

-

Inhibition of Cancer Cell Proliferation:

A study evaluated the inhibitory effects of the compound on L1210 mouse leukemia cells. The results indicated that the compound exhibited potent growth inhibition with IC50 values in the nanomolar range. This suggests a strong potential for use in cancer therapeutics . -

Mechanism of Action:

The growth inhibition was reversed by thymidine addition, indicating that the mechanism involves intracellular release of active metabolites such as FdUMP (5-fluoro-deoxyuridine monophosphate). This highlights the compound's role in disrupting nucleotide synthesis pathways . -

Enzyme Interaction:

The compound has been investigated for its ability to bind to various enzymes, affecting their catalytic efficiency. For example, it may act as a competitive inhibitor for enzymes involved in pyrimidine metabolism .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Chloro-5-fluoropyrimidine | Pyrimidine derivative | Precursor for synthesis; moderate biological activity |

| 4-(5-Fluoropyrimidin-2-yl)morpholine | Morpholine derivative | Potential enzyme inhibitor; higher biological activity |

| 5-Fluoro-2-cyanopyrimidine | Fluorinated pyrimidine | Similar applications; less studied |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.